molecular formula C10H13N3O B1492327 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol CAS No. 2098110-61-1

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Cat. No. B1492327
M. Wt: 191.23 g/mol
InChI Key: WKMMEEBTYMNZKL-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, also known as CP-544326, is a novel compound with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol1. It has been discovered to have exciting biological properties1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.



Molecular Structure Analysis

The molecular structure of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol consists of a cyclopropyl group attached to a pyrimidin-4-yl group, which is further connected to an azetidin-3-ol group1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol are not detailed in the sources I found.


Scientific Research Applications

Antibacterial Activity

Research into the antibacterial properties of compounds related to "1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol" has shown promising results. For instance, quantitative structure-activity relationships (QSAR) studies on various azetidines have clarified the structural requirements for enhancing antibacterial activity against gram-negative and gram-positive bacteria. The research indicated a good parabolic relationship between the antibacterial activity and the calculated hydrophobic parameters of these molecules, suggesting that specific structural modifications could potentiate their antibacterial effects (Okada et al., 1993).

Receptor Antagonism

The design and pharmacological evaluation of neurokinin-2 (NK2) antagonists based on azetidine derivatives have been explored. Modifications to the azetidine moiety, such as incorporating a cyclopropyl group, have been shown to confer improved metabolic stability and functional potency against the NK2 receptor, highlighting the potential of these compounds in therapeutic applications (Mackenzie et al., 2002).

Synthesis Methodologies

Innovative synthesis methods for azetidine-containing compounds offer new avenues for drug discovery and development. For example, the microwave-assisted three-component synthesis of 6-cyano-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones from 6-aminopyrimidin-4-ones under dry conditions demonstrates a streamlined approach to generating novel compounds with potential biological activity, although these specific derivatives did not exhibit antifungal activity in vitro (Quiroga et al., 2006).

Structure-Activity Relationships

Exploring the structure-activity relationships (SAR) of azetidine-based compounds has led to insights into how modifications to the azetidine ring can impact biological activity. Research has identified specific structural changes that enhance the pharmacological profile of these compounds, such as adjustments to the azetidine 3-substituent to increase potency and metabolic stability, thereby providing guidance for the development of more effective therapeutic agents (Feskov et al., 2019).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.


Future Directions

The future directions of research and applications involving 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol are not specified in the sources I found.


properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMMEEBTYMNZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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